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Compound of Interest

Compound Name: DS88790512

Cat. No.: B10819894 Get Quote

In the landscape of drug discovery, the transient receptor potential canonical 6 (TRPC6)

channel has emerged as a compelling target for therapeutic intervention in a variety of

diseases, including focal segmental glomerulosclerosis (FSGS), cardiac hypertrophy, and

pulmonary hypertension. The development of potent and selective TRPC6 inhibitors is a key

focus for researchers. This guide provides a detailed comparison of two prominent TRPC6

inhibitors, DS88790512 and BI-749327, based on available preclinical data.

While a direct head-to-head comparative study is not yet available in published literature, this

guide synthesizes data from independent studies to offer an objective overview of their

respective profiles. It is important to note that the in vivo efficacy and a detailed selectivity

profile for DS88790512 against other TRPC channels have not been extensively reported in the

public domain.[1]

In Vitro Potency and Selectivity
Both DS88790512 and BI-749327 exhibit potent inhibition of the TRPC6 channel in the

nanomolar range. However, their reported selectivity profiles differ in the targets against which

they have been assessed.
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Parameter DS88790512 BI-749327

TRPC6 IC50 11 nM[2]
13 nM (mouse), 19 nM

(human), 15 nM (guinea pig)[3]

Selectivity
>100 µM against hERG, >300

µM against hNaV1.5[2]

85-fold vs. TRPC3, 42-fold vs.

TRPC7[3]

DS88790512 demonstrates high potency for TRPC6 with an IC50 of 11 nM.[2] Its selectivity

has been primarily characterized against off-target ion channels such as hERG and hNaV1.5,

which is crucial for assessing potential cardiac liability.[2]

BI-749327 shows comparable potency against TRPC6 across different species.[3] Notably, its

selectivity has been profiled against other members of the TRPC family, revealing an 85-fold

higher selectivity for TRPC6 over TRPC3 and a 42-fold selectivity over TRPC7.[3] This is

particularly relevant given the structural and functional similarities within the TRPC channel

family.

Pharmacokinetic Properties
Both compounds are reported to be orally bioavailable, a desirable characteristic for clinical

development.

Parameter DS88790512 (in mice) BI-749327 (in mice)

Oral Bioavailability 50%
Orally bioavailable, specific

percentage not stated

Half-life (t1/2) 2.9 hours (10 mg/kg, p.o.)
8.5-13.5 hours (3-30 mg/kg,

p.o.)[3]

Cmax 260 nM (10 mg/kg, p.o.)
Dose-proportional increase

from 3-30 mg/kg

AUC 1000 nM·h (10 mg/kg, p.o.) Not specified

DS88790512 has a reported oral bioavailability of 50% in mice, with a half-life of 2.9 hours. BI-

749327 is also orally bioavailable and exhibits a longer half-life of 8.5 to 13.5 hours in mice,
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suggesting the potential for less frequent dosing.[3]

In Vivo Efficacy
The in vivo efficacy of BI-749327 has been demonstrated in preclinical models of both cardiac

and renal disease.[4][5] Similar in vivo data for DS88790512 has not been reported in the

available literature.[1]

BI-749327 has been shown to ameliorate cardiac and renal fibrosis and dysfunction in mouse

models.[4][5] In a transverse aortic constriction (TAC) model of pressure overload-induced

cardiac hypertrophy, a daily oral dose of 30 mg/kg improved left heart function and reduced

interstitial fibrosis.[4] Furthermore, in a unilateral ureteral obstruction (UUO) model of renal

fibrosis, BI-749327 dose-dependently reduced renal fibrosis and the expression of associated

genes.[4]

Signaling Pathways and Experimental Workflows
The following diagrams illustrate the TRPC6 signaling pathway, a typical experimental workflow

for evaluating TRPC6 inhibitors, and a logical flow for comparing these inhibitors.
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Caption: TRPC6 signaling cascade leading to gene expression.
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Caption: Workflow for preclinical evaluation of TRPC6 inhibitors.
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Caption: Logical flow for comparing TRPC6 inhibitors.

Experimental Protocols
Whole-Cell Patch Clamp for IC50 Determination
This protocol is a generalized procedure for determining the half-maximal inhibitory

concentration (IC50) of a compound on TRPC6 channels expressed in a heterologous system

(e.g., HEK293 cells).

Cell Culture and Transfection: HEK293 cells are cultured under standard conditions and

transiently transfected with a plasmid encoding for human or mouse TRPC6. A reporter gene

such as GFP is often co-transfected to identify successfully transfected cells.

Electrophysiology: Whole-cell patch-clamp recordings are performed 24-48 hours post-

transfection. The extracellular solution typically contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2,

1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4. The intracellular solution contains

(in mM): 140 CsCl, 10 HEPES, 10 EGTA, and 4 Mg-ATP, adjusted to pH 7.2.

Channel Activation: TRPC6 channels are activated by applying a cell-permeable

diacylglycerol (DAG) analog, such as 1-oleoyl-2-acetyl-sn-glycerol (OAG), to the bath

solution.
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Inhibitor Application: After establishing a stable baseline current, the test compound (e.g.,

DS88790512 or BI-749327) is applied at increasing concentrations.

Data Analysis: The inhibition of the OAG-activated current at each concentration is

measured. The IC50 value is calculated by fitting the concentration-response data to a Hill

equation.

NFAT Reporter Gene Assay
This assay measures the functional inhibition of the TRPC6-Calcineurin-NFAT signaling

pathway.

Cell Culture and Transfection: HEK293T cells are co-transfected with an expression vector

for TRPC6, an NFAT-luciferase reporter plasmid, and a Renilla luciferase plasmid (for

normalization).

Compound Treatment: 24 hours post-transfection, cells are pre-incubated with various

concentrations of the test inhibitor or vehicle control.

Pathway Activation: The TRPC6 pathway is activated by adding an agonist such as

Angiotensin II or by directly activating the channel with OAG.

Luciferase Assay: After a defined incubation period (e.g., 6 hours), cells are lysed, and

luciferase activity is measured using a dual-luciferase reporter assay system.

Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal. The

inhibition of NFAT activity by the compound is then calculated relative to the vehicle-treated

control.

In Vivo Models of Cardiac and Renal Disease
Transverse Aortic Constriction (TAC) in Mice:

Animal Model: Male C57BL/6J mice are typically used.

Surgical Procedure: Mice are anesthetized, and a surgical constriction is placed around the

transverse aorta to induce pressure overload on the left ventricle.
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Compound Administration: The test compound (e.g., BI-749327 at 30 mg/kg/day) or vehicle

is administered orally, starting at a specified time point relative to the surgery.

Efficacy Assessment: Cardiac function is assessed at various time points using

echocardiography to measure parameters like fractional shortening and ejection fraction. At

the end of the study, hearts are harvested for histological analysis of fibrosis and

hypertrophy.

Unilateral Ureteral Obstruction (UUO) in Mice:

Animal Model: Male C57BL/6 mice are commonly used.

Surgical Procedure: The left ureter is surgically ligated to induce obstructive nephropathy

and subsequent renal fibrosis.

Compound Administration: The TRPC6 inhibitor or vehicle is administered daily.

Efficacy Assessment: After a defined period (e.g., 7 or 14 days), the obstructed kidneys are

harvested. The extent of fibrosis is quantified through histological staining (e.g., Masson's

trichrome or Sirius red) and analysis of profibrotic gene expression (e.g., collagen I, α-SMA)

by qPCR.

Conclusion
Both DS88790512 and BI-749327 are potent inhibitors of the TRPC6 channel. BI-749327 has a

well-documented selectivity profile against other TRPC channels and has demonstrated in vivo

efficacy in models of cardiac and renal disease.[3][4] The publicly available data for

DS88790512 is currently more limited, particularly concerning its in vivo activity and selectivity

against related ion channels.[1] Further studies directly comparing these two compounds in the

same experimental systems are warranted to provide a more definitive assessment of their

relative therapeutic potential.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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